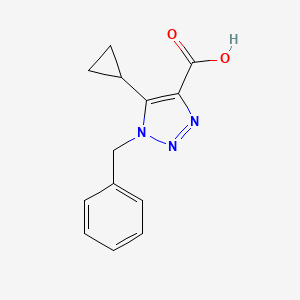
(2R)-2-(4-Ethoxyphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4-Ethoxyphenyl)propan-1-ol: is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-(4-Ethoxyphenyl)propan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method offers high efficiency and selectivity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2R)-2-(4-Ethoxyphenyl)propan-1-ol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2R)-2-(4-Ethoxyphenyl)propan-1-one, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of the compound can lead to the formation of (2R)-2-(4-Ethoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: (2R)-2-(4-Ethoxyphenyl)propan-1-one.
Reduction: (2R)-2-(4-Ethoxyphenyl)propan-1-amine.
Substitution: (2R)-2-(4-Ethoxyphenyl)propan-1-chloride.
科学的研究の応用
(2R)-2-(4-Ethoxyphenyl)propan-1-ol: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (2R)-2-(4-Ethoxyphenyl)propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
(2R)-2-(4-Ethoxyphenyl)propan-1-ol: can be compared with other similar compounds, such as:
(2R)-2-(4-Methoxyphenyl)propan-1-ol: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
(2R)-2-(4-Ethoxyphenyl)butan-1-ol: This compound has an additional carbon in the backbone, which can affect its reactivity and applications.
(2R)-2-(4-Ethoxyphenyl)ethanol: This compound has a shorter carbon chain, which may influence its solubility and interaction with other molecules.
The uniqueness of This compound
特性
IUPAC Name |
(2R)-2-(4-ethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQOHMPPVYYEEH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)




![1-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)

![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)
![1-(Bromomethyl)bicyclo[2.2.2]octane](/img/structure/B2511746.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2511748.png)
![N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2511751.png)

